molecular formula C32H46N4O7 B12781757 Carbamic acid, (2-hydroxy-2-(10-(1-methylethyl)-9,12-dioxo-2,5-dioxa-8,11,14-triazabicyclo(14.2.2)eicosa-16,18,19-trien-13-yl)-1-(phenylmethyl)ethyl)-, 1,1-dimethylethyl ester, (10S-(10R*,13S*(1R*,2S*)))- CAS No. 180968-15-4

Carbamic acid, (2-hydroxy-2-(10-(1-methylethyl)-9,12-dioxo-2,5-dioxa-8,11,14-triazabicyclo(14.2.2)eicosa-16,18,19-trien-13-yl)-1-(phenylmethyl)ethyl)-, 1,1-dimethylethyl ester, (10S-(10R*,13S*(1R*,2S*)))-

Cat. No.: B12781757
CAS No.: 180968-15-4
M. Wt: 598.7 g/mol
InChI Key: KVGCZGXPZTZUIK-YVHASNINSA-N
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Description

Carbamic acid, (2-hydroxy-2-(10-(1-methylethyl)-9,12-dioxo-2,5-dioxa-8,11,14-triazabicyclo(1422)eicosa-16,18,19-trien-13-yl)-1-(phenylmethyl)ethyl)-, 1,1-dimethylethyl ester, (10S-(10R*,13S*(1R*,2S*)))- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve:

  • Formation of the bicyclic core through a series of cyclization reactions.
  • Introduction of the hydroxy and carbamic acid groups via selective functionalization.
  • Esterification to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by:

  • Binding to enzymes and inhibiting their activity.
  • Interacting with cellular receptors to modulate signaling pathways.
  • Inducing changes in cellular metabolism through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-hydroxy-2-(10-(1-methylethyl)-9,12-dioxo-2,5-dioxa-8,11,14-triazabicyclo(14.2.2)eicosa-16,18,19-trien-13-yl)-1-(phenylmethyl)ethyl)-, 1,1-dimethylethyl ester, (10S-(10R*,13S*(1R*,2S*)))- can be compared with other carbamic acid derivatives and bicyclic compounds.

Uniqueness

  • The unique structure of this compound, with its multiple functional groups and bicyclic core, distinguishes it from other similar compounds. Its specific arrangement of atoms and functional groups may confer unique chemical and biological properties.

Properties

CAS No.

180968-15-4

Molecular Formula

C32H46N4O7

Molecular Weight

598.7 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-1-[(10S,13R)-9,12-dioxo-10-propan-2-yl-2,5-dioxa-8,11,14-triazabicyclo[14.2.2]icosa-1(18),16,19-trien-13-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C32H46N4O7/c1-21(2)26-29(38)33-15-16-41-17-18-42-24-13-11-23(12-14-24)20-34-27(30(39)36-26)28(37)25(19-22-9-7-6-8-10-22)35-31(40)43-32(3,4)5/h6-14,21,25-28,34,37H,15-20H2,1-5H3,(H,33,38)(H,35,40)(H,36,39)/t25-,26-,27+,28+/m0/s1

InChI Key

KVGCZGXPZTZUIK-YVHASNINSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2

Canonical SMILES

CC(C)C1C(=O)NCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2

Origin of Product

United States

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